molecular formula C10H6ClN3 B15069438 3-Chloro[1,2,4]triazolo[3,4-a]isoquinoline CAS No. 7639-52-3

3-Chloro[1,2,4]triazolo[3,4-a]isoquinoline

Cat. No.: B15069438
CAS No.: 7639-52-3
M. Wt: 203.63 g/mol
InChI Key: RAODSHJLXPOCGT-UHFFFAOYSA-N
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Description

3-Chloro[1,2,4]triazolo[3,4-a]isoquinoline is a nitrogen-bridged heterocyclic compound of high interest in medicinal chemistry and drug discovery. This scaffold combines the structural features of isoquinoline and 1,2,4-triazole, which are privileged motifs found in numerous bioactive molecules and natural alkaloids . Its core structure serves as a key synthetic intermediate for developing novel therapeutic agents. Research into this compound and its derivatives has demonstrated significant potential in oncology. Compounds based on the triazolo[3,4-a]isoquinoline scaffold have shown potent antiproliferative activity against a range of human cancer cell lines, including breast cancer (MDA-MB-231) and non-small cell lung cancer (A549) . The mechanism of action is multifaceted, involving the inhibition of key oncogenic drivers such as the Epidermal Growth Factor Receptor (EGFR), including mutant forms like T790M associated with treatment resistance . Furthermore, these compounds can induce cell cycle arrest at the G2/M phase and trigger apoptosis (programmed cell death) through the upregulation of pro-apoptotic proteins like Bax and p53, and the downregulation of anti-apoptotic Bcl-2 . Beyond oncology, this chemical class exhibits promising antimicrobial properties. Hybrid molecules incorporating this scaffold have been investigated for their efficacy against various bacterial and fungal pathogens, positioning them as a valuable template for developing new anti-infective agents . The presence of the chlorine atom at the 3-position offers a versatile handle for further synthetic modification, allowing researchers to explore a wide structure-activity relationship and optimize properties for specific targets. This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7639-52-3

Molecular Formula

C10H6ClN3

Molecular Weight

203.63 g/mol

IUPAC Name

3-chloro-[1,2,4]triazolo[3,4-a]isoquinoline

InChI

InChI=1S/C10H6ClN3/c11-10-13-12-9-8-4-2-1-3-7(8)5-6-14(9)10/h1-6H

InChI Key

RAODSHJLXPOCGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN3C2=NN=C3Cl

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Chloro 1 2 3 Triazolo 3,4 a Isoquinoline

Precursor-Based Cyclization Strategies for the Triazolo[3,4-a]isoquinoline Core

The construction of the fundamental frontiersin.orgdergipark.org.trchemicalbook.comtriazolo[3,4-a]isoquinoline skeleton is the primary challenge in the synthesis of its derivatives. Various precursor-based cyclization strategies have been developed to efficiently assemble this fused ring system.

1,3-Dipolar Cycloaddition Approaches

1,3-Dipolar cycloaddition reactions are powerful tools for the construction of five-membered heterocyclic rings. In the context of triazolo[3,4-a]isoquinolines, the reaction between azomethine imines and activated alkynes is a prominent approach. Azomethine imines, which are 1,3-dipoles, can be generated in situ and react with dipolarophiles like alkynes in a [3+2] cycloaddition manner to form the desired triazole ring fused to the isoquinoline (B145761) core. The reaction is highly regioselective and offers a straightforward route to the target scaffold.

This methodology has been successfully employed for the synthesis of various substituted triazoloisoquinolines. The versatility of this approach allows for the introduction of different substituents on both the isoquinoline and the newly formed triazole ring by choosing appropriately substituted precursors.

Condensation and Intramolecular Cyclization Protocols

Another widely used strategy involves the condensation of a suitable isoquinoline precursor with a reagent that provides the remaining atoms for the triazole ring, followed by an intramolecular cyclization. A common starting material for this approach is a 1-hydrazinylisoquinoline (B93899) derivative.

For instance, the condensation of 2-(3-phenylisoquinolin-1-yl)hydrazine with an appropriate aldehyde, such as 4-chlorobenzaldehyde, yields a hydrazone intermediate. Subsequent oxidative cyclization of this hydrazone leads to the formation of the triazole ring fused to the isoquinoline core. dergipark.org.trnih.gov Similarly, condensation with orthoesters can also be employed to construct the triazole ring. iau.ir

These condensation-cyclization protocols are often robust and can be adapted for the synthesis of a wide range of substituted frontiersin.orgdergipark.org.trchemicalbook.comtriazolo[3,4-a]isoquinolines. The choice of the condensation partner and the cyclization conditions can be tailored to achieve the desired substitution pattern on the final product.

Introduction of the Chlorine Moiety at the C-3 Position

The introduction of a chlorine atom at the C-3 position of the frontiersin.orgdergipark.org.trchemicalbook.comtriazolo[3,4-a]isoquinoline ring system can be achieved through two main strategies: the use of chlorinated building blocks during the synthesis or post-cyclization halogenation of the pre-formed heterocyclic core.

Synthesis utilizing Chlorinated Building Blocks

This approach involves the incorporation of a chlorine-containing precursor at an early stage of the synthesis, which ultimately becomes the C-3 chloro-substituted triazole ring. For example, a chlorinated C1 synthon could be reacted with 1-hydrazinylisoquinoline. While direct examples for the target molecule are not abundant in the literature, analogous syntheses of other 3-chloro-fused- frontiersin.orgdergipark.org.trchemicalbook.comtriazoles provide a proof of concept. For instance, the synthesis of 3-chloro- frontiersin.orgdergipark.org.trchemicalbook.comtriazolo[4,3-b]pyridazine has been achieved by treating the corresponding frontiersin.orgdergipark.org.trchemicalbook.comtriazolo[4,3-b]pyridazin-3-ol with phosphorus trichloride. chemicalbook.com This suggests that a similar strategy, starting from 3-hydroxy- frontiersin.orgdergipark.org.trchemicalbook.comtriazolo[3,4-a]isoquinoline, could be a viable route to the target compound.

Another potential route involves the use of chlorinated reagents that can provide the C-3 carbon and the chlorine atom simultaneously during the cyclization step.

Post-Cyclization Halogenation Techniques

An alternative strategy is to first synthesize the parent frontiersin.orgdergipark.org.trchemicalbook.comtriazolo[3,4-a]isoquinoline ring system and then introduce the chlorine atom at the C-3 position through a halogenation reaction. This approach requires a regioselective chlorination method that specifically targets the desired position.

Reagents such as N-chlorosuccinimide (NCS) are commonly used for the chlorination of aromatic and heteroaromatic compounds. japer.innih.gov The reactivity of the C-3 position of the frontiersin.orgdergipark.org.trchemicalbook.comtriazolo[3,4-a]isoquinoline core towards electrophilic halogenation would determine the feasibility of this approach. The reaction conditions, including the choice of solvent and catalyst, would need to be carefully optimized to achieve the desired regioselectivity and yield.

Green Chemistry Principles in 3-Chlorofrontiersin.orgdergipark.org.trchemicalbook.comtriazolo[3,4-a]isoquinoline Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize the environmental impact of chemical processes. In the context of 3-Chloro frontiersin.orgdergipark.org.trchemicalbook.comtriazolo[3,4-a]isoquinoline synthesis, several green approaches can be considered.

The use of environmentally benign solvents, such as water or glycerol, is a key aspect of green chemistry. consensus.app For instance, copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a type of 1,3-dipolar cycloaddition, can often be performed in water. consensus.app Exploring the possibility of conducting the cyclization steps in such green solvents would significantly improve the environmental footprint of the synthesis.

Catalyst-Free Methodologies

The term "catalyst-free" in this context refers to reactions that proceed without the requirement of a metallic catalyst. These methods often rely on the inherent reactivity of the starting materials under specific thermal conditions. The synthesis of 3-chloro researchgate.netnih.govnih.govtriazolo[3,4-a]isoquinoline via a catalyst-free approach is typically envisioned as a two-step process: the formation of a triazolone precursor followed by a chlorination step.

A plausible route begins with the synthesis of the intermediate, researchgate.netnih.govnih.govtriazolo[3,4-a]isoquinolin-3(2H)-one. This can be achieved through the cyclization of 1-hydrazinylisoquinoline with a suitable carbonyl source. While specific literature on the direct synthesis of this intermediate is scarce, analogous reactions, such as the formation of 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one from 2-chloropyridine (B119429) and semicarbazide (B1199961) hydrochloride, provide a well-established precedent. prepchem.com In a similar vein, 1-chloroisoquinoline (B32320) can be reacted with semicarbazide hydrochloride in a high-boiling point solvent like 2-ethoxyethanol (B86334) under reflux to yield the desired triazolone.

The subsequent chlorination of the researchgate.netnih.govnih.govtriazolo[3,4-a]isoquinolin-3(2H)-one intermediate is a critical step. This transformation is commonly accomplished using phosphorus oxychloride (POCl₃), often in excess, which also serves as the solvent. The reaction typically requires heating under reflux to drive the conversion of the lactam to the corresponding chloro-derivative. nih.gov The mechanism involves the phosphorylation of the carbonyl oxygen, followed by nucleophilic attack of a chloride ion. nih.gov While bases are sometimes added to facilitate the initial phosphorylation, the reaction can proceed without a traditional catalyst. researchgate.net

Detailed findings from studies on analogous systems, such as quinazolones, have elucidated the kinetics and intermediates of this type of chlorination reaction, providing a solid theoretical foundation for its application in the synthesis of 3-chloro researchgate.netnih.govnih.govtriazolo[3,4-a]isoquinoline. nih.gov

Step Reactants Reagents/Solvents Conditions Yield (%)
1. Cyclization1-Chloroisoquinoline, Semicarbazide Hydrochloride2-EthoxyethanolReflux, 18 h50-60 (estimated)
2. Chlorination researchgate.netnih.govnih.govTriazolo[3,4-a]isoquinolin-3(2H)-onePOCl₃ (excess)Reflux, 4-12 h70-85 (estimated)

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates, improving yields, and enhancing product purity, often under environmentally friendlier conditions. nih.govbeilstein-journals.org The application of microwave irradiation to the synthesis of 3-chloro researchgate.netnih.govnih.govtriazolo[3,4-a]isoquinoline can significantly reduce reaction times for both the cyclization and chlorination steps.

In the first step, the microwave-assisted synthesis of the researchgate.netnih.govnih.govtriazolo[3,4-a]isoquinolin-3(2H)-one precursor can be performed by heating the reactants in a sealed vessel. The use of microwave energy can dramatically shorten the reaction time from many hours to several minutes. For instance, the synthesis of related triazoloquinazolinones has been achieved in nearly quantitative yields within a few minutes under microwave irradiation. beilstein-journals.org This rapid heating is due to the efficient interaction of the polar reactants and solvents with the microwave energy.

The subsequent chlorination step using POCl₃ can also be expedited using microwave technology. Conventional heating for this type of reaction can be lengthy, whereas microwave-assisted chlorination can often be completed in a fraction of the time. nih.gov For example, the chlorination of analogous pyrimidin-4-ones, while sometimes hazardous under microwave conditions, has been investigated, suggesting that with careful control of temperature and pressure, this method can be viable. nih.gov The use of a sealed vessel in a dedicated microwave reactor allows for precise control over the reaction conditions, leading to cleaner reactions and often higher yields. researchgate.net

The efficiency of microwave-assisted synthesis is particularly advantageous in the preparation of heterocyclic libraries for drug discovery and materials science research.

Step Reactants Reagents/Solvents Microwave Conditions Yield (%)
1. Cyclization1-Chloroisoquinoline, Semicarbazide HydrochlorideDMF150-200 °C, 5-15 min85-95 (estimated)
2. Chlorination researchgate.netnih.govnih.govTriazolo[3,4-a]isoquinolin-3(2H)-onePOCl₃, N,N-dimethylaniline100-150 °C, 10-30 min80-90 (estimated)

Chemical Transformations and Derivatization of 3 Chloro 1 2 3 Triazolo 3,4 a Isoquinoline

Reactions Involving the Chlorine Atom at C-3

The chlorine atom at the C-3 position is the most reactive site on the 3-Chloro mdpi.comresearchgate.netscispace.comtriazolo[3,4-a]isoquinoline scaffold, making it a prime target for introducing new functional groups and building molecular complexity. This reactivity is primarily exploited through nucleophilic aromatic substitution and modern cross-coupling reactions.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental class of reactions for replacing the chlorine atom at the C-3 position with a variety of nucleophiles. The electron-deficient nature of the triazole ring system facilitates these reactions. A range of nucleophiles, including amines, thiols, and alkoxides, can be employed to generate a library of 3-substituted derivatives. researchgate.netmdpi.com

The reaction of 3-chloroquinolines with nitrogen-based nucleophiles like 1,2,4-triazole (B32235) has been studied under various conditions, highlighting the influence of acid and base catalysis on the reaction's efficiency. researchgate.net Similarly, reactions with primary and secondary amines proceed to give the corresponding 5-aminotetrazolium salts. nih.gov The versatility of this approach allows for the introduction of diverse amino groups, which can be crucial for tuning the electronic and steric properties of the final molecule.

NucleophileReaction ConditionsProduct TypeReference
Primary/Secondary AminesInorganic base (e.g., NaHCO3)3-Amino- mdpi.comresearchgate.netscispace.comtriazolo[3,4-a]isoquinolines nih.gov
1,2,4-TriazoleNeutral, acidic, or basic conditions3-(1H-1,2,4-triazol-1-yl)- mdpi.comresearchgate.netscispace.comtriazolo[3,4-a]isoquinolines researchgate.net
Thiols (e.g., Thiourea)Fusion conditions3-Sulfanyl- mdpi.comresearchgate.netscispace.comtriazolo[3,4-a]isoquinolines mdpi.com

Cross-Coupling Reactions at the Halogenated Position

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the C-3 chlorine atom of the title compound is an excellent handle for such transformations. The Suzuki-Miyaura cross-coupling is a prominent example, enabling the introduction of various aryl and vinyl groups. These reactions typically employ a palladium catalyst, a phosphine (B1218219) ligand, and a base to facilitate the coupling of the chloro-derivative with a boronic acid or ester. chemrxiv.org

The reactivity of halogenated quinolines in Suzuki couplings has been shown to be dependent on the nature of the halogen, with the order of reactivity being I > Br > Cl. nih.gov Despite the lower reactivity of chloroarenes, the development of specialized catalyst systems, often featuring electron-rich and bulky phosphine ligands like tricyclohexylphosphine (B42057) (PCy₃) or SPhos, has enabled efficient coupling reactions. chemrxiv.orgnih.gov This methodology provides a direct route to 3-aryl- mdpi.comresearchgate.netscispace.comtriazolo[3,4-a]isoquinolines, which are of significant interest.

Reaction NameCoupling PartnerCatalyst System (Example)Product TypeReference
Suzuki-Miyaura CouplingArylboronic acidsPd(OAc)₂ / SPhos3-Aryl- mdpi.comresearchgate.netscispace.comtriazolo[3,4-a]isoquinolines chemrxiv.org
Suzuki-Miyaura CouplingVinylboronic acidsPdCl₂(PPh₃)₂ / PCy₃3-Vinyl- mdpi.comresearchgate.netscispace.comtriazolo[3,4-a]isoquinolines nih.gov

Functionalization at Peripheral Positions of the Fused System

Beyond direct substitution at the C-3 position, the synthetic utility of the mdpi.comresearchgate.netscispace.comtriazolo[3,4-a]isoquinoline scaffold extends to the modification of other parts of the fused ring system. These transformations allow for the introduction of diverse functionalities and the construction of more complex molecular architectures.

Introduction of Aromatic and Heteroaromatic Moieties

The introduction of aryl and heteroaryl groups is a common strategy to expand the chemical space of the triazolo-isoquinoline core. As mentioned, Suzuki cross-coupling is a primary method for attaching these moieties at the C-3 position. chemrxiv.orgmdpi.com This reaction allows for the synthesis of a wide range of derivatives by varying the boronic acid coupling partner. mdpi.com For instance, coupling with various arylboronic acids has been used to prepare a series of 3-aryl- mdpi.comresearchgate.netscispace.comtriazolo[4,3-c]quinazolines. mdpi.com Similarly, this approach can be applied to the synthesis of 3-aryl- mdpi.comresearchgate.netscispace.comtriazolo[3,4-a]isoquinolines. nih.govresearchgate.net

In addition to C-C bond formation, nucleophilic substitution reactions can also be used to introduce aromatic systems. For example, reaction with substituted phenols (as phenoxides) can yield 3-aryloxy derivatives.

Formation of Chalcone (B49325) Derivatives

Chalcones, which are α,β-unsaturated ketones, represent an important class of compounds, and derivatives have been synthesized from the mdpi.comresearchgate.netscispace.comtriazolo[3,4-a]isoquinoline scaffold. mdpi.comnih.gov The synthesis typically begins not with the 3-chloro derivative itself, but with a 3-acetyl intermediate. This intermediate, 3-acetyl- mdpi.comresearchgate.netscispace.comtriazolo[3,4-a]isoquinoline, is then subjected to a Claisen-Schmidt condensation with various aromatic or heteroaromatic aldehydes. mdpi.comnih.gov

The reaction is generally base-catalyzed, using reagents like potassium hydroxide (B78521) in ethanol. nih.gov This condensation joins the acetyl group and the aldehyde to form the characteristic α,β-unsaturated ketone linkage of the chalcone. This synthetic route has been successfully used to create novel tetrahydro- mdpi.comresearchgate.netscispace.comtriazolo[3,4-a]isoquinoline chalcones by reacting 3-acetyl-tetrahydro- mdpi.comresearchgate.netscispace.comtriazolo[3,4-a]isoquinoline precursors with aldehydes such as 4-fluorobenzaldehyde (B137897) and thiophene-2-carbaldehyde. mdpi.comresearchgate.netnih.gov

Modifications of the Isoquinoline (B145761) Ring System

The isoquinoline part of the fused system also offers opportunities for functionalization, although this is less commonly explored than modifications at the triazole ring. The aromatic nature of the benzene (B151609) ring within the isoquinoline moiety suggests it can undergo electrophilic aromatic substitution reactions. amerigoscientific.com However, the reactivity and regioselectivity of such reactions would be influenced by the deactivating effect of the fused heterocyclic system.

Another approach involves reactions that build upon the existing isoquinoline structure. For instance, tandem reactions starting from 3,4-dihydroisoquinolines can be used to construct new fused ring systems, such as thiazolo[2,3-α]isoquinolines. nih.govmdpi.comsemanticscholar.org While not a direct modification of the pre-formed mdpi.comresearchgate.netscispace.comtriazolo[3,4-a]isoquinoline, these synthetic strategies highlight the versatility of the underlying isoquinoline framework for creating complex, polycyclic structures. nih.govresearchgate.net

Structure Activity Relationship Sar Studies Focused on 3 Chloro 1 2 3 Triazolo 3,4 a Isoquinoline Derivatives

The Role of Chlorine Substitution at C-3 in Modulating Biological Activity

The presence and nature of substituents at the C-3 position of the nih.govresearchgate.netnih.govtriazolo[3,4-a]isoquinoline scaffold are pivotal in determining the biological efficacy of its derivatives. The chlorine atom, in particular, has been a subject of interest in medicinal chemistry due to its unique electronic and steric properties, which can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile.

While direct comparative studies on a broad spectrum of biological targets for 3-Chloro nih.govresearchgate.netnih.govtriazolo[3,4-a]isoquinoline are not extensively documented, research on analogous heterocyclic systems underscores the importance of halogen substitution. For instance, in related fused triazole systems, the introduction of a chloro-substituted phenyl ring has been shown to enhance antifungal activity. This suggests that the electronegativity and size of the chlorine atom at the C-3 position could play a critical role in binding to target enzymes or receptors.

In the broader context of medicinal chemistry, a chlorine substituent can modulate a compound's lipophilicity, which in turn affects its ability to cross biological membranes. It can also participate in halogen bonding, a non-covalent interaction that can contribute to the affinity of a ligand for its biological target. The exploration of other substituents at the C-3 position, such as small alkyl groups or hydrogen bond donors and acceptors, would be essential to fully elucidate the specific role of the chlorine atom in the biological activity of this class of compounds.

Influence of Substituents on the Isoquinoline (B145761) Moiety on Bioactivity

Studies on related isoquinoline-containing heterocyclic compounds have demonstrated that the nature and position of substituents on the isoquinoline ring are critical for various biological activities, including anticancer and antimicrobial effects. For example, the introduction of electron-donating groups, such as methoxy (B1213986) moieties, has been associated with enhanced anticancer activity in some contexts. Conversely, the placement of electron-withdrawing groups can also lead to potent biological effects, highlighting the nuanced role of electronic factors in determining bioactivity.

The following table summarizes the observed influence of various substituents on the biological activity of analogous nih.govresearchgate.netnih.govtriazolo[3,4-a]isoquinoline and related heterocyclic systems.

Substituent Position on Isoquinoline Moiety Observed Biological Activity
Methoxy8,9-positions of tetrahydroisoquinolineEnhanced anticancer activity in chalcone (B49325) derivatives. mdpi.comnih.govdntb.gov.uaresearchgate.net
Chloro9-position of nih.govresearchgate.netnih.govtriazolo[5,1-a]isoquinolin-6(5H)-onePotent cytotoxicity against cancer cell lines. researchgate.net
Fluoro9-position of nih.govresearchgate.netnih.govtriazolo[5,1-a]isoquinolin-6(5H)-onePotent cytotoxicity against cancer cell lines. researchgate.net
Morpholinomethyl1-position of nih.govresearchgate.netnih.govtriazolo[5,1-a]isoquinolin-6(5H)-oneSuperior potency against cancer cell lines compared to standard drugs. researchgate.net

These findings underscore the importance of systematically exploring the substitution pattern on the isoquinoline ring to develop derivatives of 3-Chloro nih.govresearchgate.netnih.govtriazolo[3,4-a]isoquinoline with improved and selective biological activities.

Conformational Flexibilities and Rigidities Impacting Biological Interactions

The three-dimensional structure and conformational flexibility of a molecule are critical determinants of its ability to bind to a biological target. The fused ring system of 3-Chloro nih.govresearchgate.netnih.govtriazolo[3,4-a]isoquinoline imparts a significant degree of rigidity to the core structure. This inherent planarity can be advantageous for biological activity, as it reduces the entropic penalty upon binding to a receptor or enzyme active site.

While specific conformational analysis studies on 3-Chloro nih.govresearchgate.netnih.govtriazolo[3,4-a]isoquinoline derivatives are limited, the synthesis of both planar and non-planar analogs of related fused isoquinoline systems highlights the importance of conformational control in drug design. acs.org The orientation of key functional groups in three-dimensional space, dictated by the molecule's conformational preferences, is crucial for establishing specific interactions, such as hydrogen bonds and hydrophobic contacts, with the biological target. A thorough understanding of the conformational landscape of these derivatives is therefore essential for rational drug design.

Quantitative Structure-Activity Relationship (QSAR) Modeling for 3-Chloronih.govresearchgate.netnih.govtriazolo[3,4-a]isoquinoline Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies on 3-Chloro nih.govresearchgate.netnih.govtriazolo[3,4-a]isoquinoline analogs are not widely reported, QSAR models developed for structurally related quinoline (B57606) and triazole derivatives provide valuable insights into the physicochemical properties that are likely to govern their bioactivity. mdpi.com

These studies often employ a range of molecular descriptors, including:

Steric descriptors: Such as molecular weight and volume, which relate to the size and shape of the molecule.

Electronic descriptors: Such as partial charges and dipole moments, which describe the electronic distribution within the molecule.

Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP), which quantifies the molecule's lipophilicity.

Topological descriptors: Which describe the connectivity of atoms within the molecule.

By correlating these descriptors with biological activity data, QSAR models can be developed to predict the activity of novel, unsynthesized compounds. This allows for the in silico screening of virtual libraries of 3-Chloro nih.govresearchgate.netnih.govtriazolo[3,4-a]isoquinoline analogs, prioritizing the synthesis of compounds with the highest predicted potency.

The following table presents a summary of statistical parameters from a representative QSAR study on related heterocyclic compounds, illustrating the predictive power of such models.

QSAR Model r² (Correlation Coefficient) q² (Cross-validated r²) Predictive r²
CoMFA (Comparative Molecular Field Analysis)0.9850.716Not Reported
CoMSIA (Comparative Molecular Similarity Indices Analysis)0.9760.723Not Reported

The high values of r² and q² in these models indicate a strong correlation between the structural features and the biological activity, as well as good internal predictive ability. The application of similar QSAR methodologies to a series of 3-Chloro nih.govresearchgate.netnih.govtriazolo[3,4-a]isoquinoline derivatives would be a valuable tool for guiding the optimization of their biological activity.

Advanced Computational and Theoretical Chemistry of 3 Chloro 1 2 3 Triazolo 3,4 a Isoquinoline

Quantum Chemical Investigations (e.g., Density Functional Theory)

Detailed quantum chemical investigations, including Density Functional Theory (DFT) studies, specifically for 3-chlorotriazolo[3,4-a]isoquinoline are not found in the reviewed literature. Such studies on analogous compounds are typically used to understand their fundamental electronic properties.

Analysis of Electronic Structure and Charge Distribution

A specific analysis of the electronic structure and charge distribution for 3-chlorotriazolo[3,4-a]isoquinoline is not available. For related compounds, these analyses help to identify the electron-rich and electron-deficient regions within the molecule, which is crucial for predicting its reactivity.

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) maps for 3-chlorotriazolo[3,4-a]isoquinoline have not been published. In studies of similar molecules, MESP maps are used to visualize the electrostatic potential on the electron density surface, which helps in predicting sites for electrophilic and nucleophilic attack and understanding intermolecular interactions.

Frontier Molecular Orbital (FMO) Analysis

A Frontier Molecular Orbital (FMO) analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution for 3-chlorotriazolo[3,4-a]isoquinoline, is not documented. This type of analysis is critical for understanding the chemical reactivity and kinetic stability of a molecule.

Molecular Docking Simulations for Putative Target Interactions

While molecular docking is a common technique used to study the interaction oftriazolo[3,4-a]isoquinoline derivatives with various biological targets, specific docking studies for 3-chlorotriazolo[3,4-a]isoquinoline against any macromolecular target have not been reported.

Elucidation of Binding Modes and Affinities with Macromolecular Targets

There is no available data elucidating the binding modes or calculating the binding affinities of 3-chlorotriazolo[3,4-a]isoquinoline with any specific macromolecular targets. Such studies on related compounds aim to predict how they might interact with proteins and other biological molecules.

Identification of Critical Amino Acid Residues in Binding Pockets

Without specific molecular docking studies, the identification of critical amino acid residues in the binding pockets of any potential biological targets for 3-chlorotriazolo[3,4-a]isoquinoline is not possible. For analogous compounds, this information is vital for understanding the mechanism of action and for the rational design of more potent derivatives.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability of Ligand-Receptor Complexes

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. For a compound like 3-Chlorotriazolo[3,4-a]isoquinoline, MD simulations would be instrumental in understanding its dynamic behavior upon binding to a biological receptor, such as a protein kinase or enzyme. This analysis is crucial for predicting the stability and efficacy of the ligand-receptor complex.

In a typical study, the compound would be docked into the active site of a target receptor. This initial static model would then be subjected to MD simulations in a simulated physiological environment (water, ions, at a specific temperature and pressure) for a duration typically ranging from nanoseconds to microseconds.

Key analyses performed during these simulations would include:

Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the protein backbone and the ligand's atoms from their initial positions over the course of the simulation. A stable, converging RMSD value for both the protein and the ligand suggests that the complex has reached equilibrium and is stable.

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues of the protein. It helps identify which parts of the protein remain stable and which are flexible upon ligand binding. High fluctuations in the binding site could indicate an unstable interaction.

Hydrogen Bond Analysis: The number and duration of hydrogen bonds formed between the ligand and the receptor are monitored throughout the simulation. Persistent hydrogen bonds are key indicators of a stable and specific interaction.

Binding Free Energy Calculations: Methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics Generalized Born Surface Area (MM/GBSA) are often used to post-process MD trajectories and estimate the binding free energy (ΔG_bind). A more negative value indicates a stronger, more favorable binding affinity.

While no specific MD simulation data exists for 3-Chlorotriazolo[3,4-a]isoquinoline, a hypothetical study would yield data that could be presented as follows:

Interactive Table 1: Hypothetical MD Simulation Stability Metrics This table is for illustrative purposes only, as specific data for the compound is not available.

Simulation Time (ns) Protein RMSD (Å) Ligand RMSD (Å) Number of H-Bonds
0 0.0 0.0 3
20 1.5 0.8 2
40 1.8 0.9 3
60 1.7 0.8 3
80 1.9 1.0 2

Prediction of Reactivity Profiles and Reaction Mechanisms

The reactivity of 3-Chlorotriazolo[3,4-a]isoquinoline can be predicted using quantum mechanical methods, most notably Density Functional Theory (DFT). These calculations provide insights into the molecule's electronic structure, which dictates its chemical behavior, including identifying sites susceptible to nucleophilic or electrophilic attack and predicting the pathways of potential reactions.

Key computational analyses for reactivity include:

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The HOMO energy indicates the ability to donate an electron (nucleophilicity), with higher energy suggesting greater reactivity. The LUMO energy indicates the ability to accept an electron (electrophilicity), with lower energy suggesting greater reactivity. The distribution of these orbitals on the molecule highlights the most probable sites for electrophilic and nucleophilic attack, respectively.

Molecular Electrostatic Potential (MEP) Surface: An MEP map illustrates the charge distribution on the molecule's surface. Red regions indicate negative electrostatic potential (electron-rich areas), which are susceptible to electrophilic attack. Blue regions denote positive electrostatic potential (electron-poor areas), which are prone to nucleophilic attack.

Fukui Functions: This analysis provides a more quantitative measure of the reactivity at each atomic site. It helps to precisely pinpoint the atoms most likely to participate in a chemical reaction.

Transition State (TS) Searching: To elucidate a specific reaction mechanism, computational chemists locate the transition state structure connecting reactants to products. Calculating the energy barrier of this transition state allows for the prediction of reaction kinetics and helps determine the most favorable reaction pathway. For instance, in a nucleophilic aromatic substitution reaction involving the chlorine atom, DFT could be used to model the Meisenheimer complex intermediate and calculate the activation energy required for the substitution to occur.

A theoretical study on 3-Chlorotriazolo[3,4-a]isoquinoline would generate data that could be summarized as shown in the table below.

Interactive Table 2: Hypothetical DFT Reactivity Descriptors This table is for illustrative purposes only, as specific data for the compound is not available.

Parameter Value (eV) Interpretation
HOMO Energy -6.5 Indicates electron-donating capability
LUMO Energy -1.8 Indicates electron-accepting capability
HOMO-LUMO Gap 4.7 Relates to chemical stability and reactivity
Global Hardness (η) 2.35 High value suggests high stability
Electronegativity (χ) 4.15 Measure of electron-attracting power

These computational approaches provide a powerful, non-experimental means to understand the complex chemical and biological behavior of molecules. Future research applying these methods to 3-Chlorotriazolo[3,4-a]isoquinoline would be invaluable for guiding its synthesis, functionalization, and potential applications in medicinal chemistry.

Mechanistic Exploration of Biological Interactions of 3 Chloro 1 2 3 Triazolo 3,4 a Isoquinoline and Its Analogs

Investigations into Cellular Pathway Modulation (e.g., Cell Cycle, Apoptosis)

Derivatives of the mdpi.comnih.govnih.govtriazolo[3,4-a]isoquinoline scaffold, particularly chalcone (B49325) analogs, have been shown to exert potent anticancer effects by modulating critical cellular pathways, primarily the cell cycle and apoptosis.

Studies on novel tetrahydro- mdpi.comnih.govnih.govtriazolo[3,4-a]isoquinoline chalcones revealed their capability to induce cell growth arrest. Flow cytometry analysis demonstrated that these compounds can arrest the cell cycle at the G1 phase, thereby inhibiting the G1/S transition and halting cell cycle progression. This disruption of the normal cell cycle is a key mechanism for inhibiting the proliferation of cancer cells.

In addition to cell cycle arrest, these compounds are potent inducers of apoptosis, or programmed cell death. The apoptotic process is initiated through both intrinsic and extrinsic pathways. Mechanistic studies show that these chalcone derivatives upregulate the expression of pro-apoptotic genes such as Bax and the tumor suppressor gene p53 . Concurrently, they downregulate the expression of the anti-apoptotic gene BCL2 . This shift in the Bax/Bcl2 ratio is a critical event that leads to the loss of mitochondrial membrane potential and the subsequent activation of the caspase cascade. The activation of effector caspases, such as caspase-3 and caspase-9 , ultimately leads to the execution of the apoptotic program, characterized by events like DNA fragmentation and the formation of apoptotic bodies.

Identification and Characterization of Biological Targets (e.g., Enzymes, Receptors)

The biological effects of mdpi.comnih.govnih.govtriazolo[3,4-a]isoquinoline analogs are a direct result of their interaction with specific molecular targets. Molecular docking and simulation studies have been instrumental in identifying and characterizing these interactions at an atomic level.

Several key proteins involved in cancer progression have been identified as potential targets. These include:

Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a crucial role in cell proliferation and signaling.

Dihydrofolate Reductase (DHFR): An enzyme essential for the synthesis of nucleic acids and amino acids, making it a target for cancer chemotherapy.

B-cell lymphoma 2 (BCL2): A key anti-apoptotic protein, the inhibition of which can promote cancer cell death.

Cellular Inhibitor of Apoptosis Protein 1 (cIAP1): A protein that inhibits caspases; its inhibition can trigger apoptosis.

Cyclin-Dependent Kinase 2 (CDK2): An enzyme critical for cell cycle progression, particularly the G1/S transition.

Molecular docking analyses suggest that these compounds bind with high affinity to the active sites of these proteins. For instance, certain chalcone methoxy (B1213986) derivatives have shown strong binding affinities towards cIAP1 and BCL2. The binding is often stabilized by multiple hydrogen bonds and other non-covalent interactions with key amino acid residues within the protein's active site, leading to inhibition of the target's function.

Table 1: Potential Biological Targets of Tetrahydro- mdpi.comnih.govnih.govtriazolo[3,4-a]isoquinoline Analogs and Their Functions

Target Protein Function Role in Disease
EGFR Cell growth, proliferation, differentiation Overexpressed in many cancers
DHFR Synthesis of DNA, RNA, and proteins Target for anticancer drugs
BCL2 Inhibition of apoptosis Promotes cancer cell survival
cIAP1 Inhibition of caspases Suppresses apoptosis
CDK2 Regulation of cell cycle progression Dysregulation leads to uncontrolled cell division

Mechanistic Studies of Antimicrobial Action

Beyond their anticancer properties, mdpi.comnih.govnih.govtriazolo[3,4-a]isoquinoline derivatives have demonstrated notable antimicrobial activities. Mechanistic studies are beginning to uncover how these compounds exert their effects on pathogenic microorganisms.

DNA Cleavage Mechanisms

One of the investigated mechanisms for the biological activity of this class of compounds is their ability to induce DNA damage. A study on a synthetic isoquinoline (B145761) chalcone derivative (CHE) demonstrated its capacity to cause significant DNA damage in tumor tissues. This was evidenced through DNA fragmentation and alkaline comet assays, which revealed an increase in tail length, percentage of DNA in the tail, and tail olive moment, all indicators of DNA strand breaks. While this study was conducted in the context of cancer, it highlights the potential of the scaffold to interact with and damage DNA, a mechanism that could also be lethal to microbial cells.

Enzymatic Inhibition relevant to Pathogen Survival

The antimicrobial activity of mdpi.comnih.govnih.govtriazolo[3,4-a]isoquinoline analogs is also attributed to their ability to inhibit enzymes that are essential for the survival of pathogens. Molecular docking simulations have identified potential bacterial enzyme targets.

A recent 2025 study identified that certain mdpi.comnih.govnih.govtriazolo[3,4-a]isoquinoline derivatives have the potential to inhibit E. coli DNA gyrase subunit B and transglycosylases of Listeria monocytogenes . nih.gov DNA gyrase is a topoisomerase crucial for bacterial DNA replication, and its inhibition is a validated antibacterial strategy. Transglycosylases are involved in the synthesis of the bacterial cell wall, another key target for antimicrobial agents.

Furthermore, studies on related 1,2,4-triazole-containing heterocyclic systems have shown potent inhibitory activity against bacterial Dihydrofolate Reductase (DHFR) . nih.gov This enzyme is vital for the folate synthesis pathway in bacteria, which is required for the production of nucleotides and certain amino acids. Inhibiting DHFR effectively halts bacterial growth and replication. The ability of the broader class of triazole compounds to inhibit both DNA gyrase and DHFR suggests a potential dual-inhibitor mechanism of action. nih.gov

Table 2: Potential Antimicrobial Enzyme Targets for mdpi.comnih.govnih.govtriazolo[3,4-a]isoquinoline Analogs

Enzyme Target Pathogen(s) Function of Enzyme
DNA Gyrase (Subunit B) E. coli DNA replication, repair, and recombination
Transglycosylases L. monocytogenes Peptidoglycan (cell wall) synthesis
Dihydrofolate Reductase (DHFR) Various bacteria Folic acid synthesis, essential for DNA synthesis

Modulation of Receptor Activity (e.g., Metabotropic Glutamate (B1630785) Receptors)

While extensive research has focused on the anticancer and antimicrobial actions of the mdpi.comnih.govnih.govtriazolo[3,4-a]isoquinoline scaffold, its potential interaction with central nervous system (CNS) receptors remains an area of emerging interest. The isoquinoline moiety is a structural feature found in compounds that modulate various CNS targets, including metabotropic glutamate receptors (mGluRs).

Metabotropic glutamate receptors are G-protein coupled receptors that play crucial roles in modulating synaptic transmission and neuronal excitability throughout the CNS. There is currently no direct evidence linking 3-Chloro mdpi.comnih.govnih.govtriazolo[3,4-a]isoquinoline to mGluRs. However, a recently developed isoquinoline-based compound, Valiglurax , has been identified as a potent positive allosteric modulator (PAM) of the mGluR4 subtype. nih.gov This indicates that the isoquinoline core can serve as a scaffold for developing selective mGluR modulators. Given this precedent, it is plausible that derivatives of the mdpi.comnih.govnih.govtriazolo[3,4-a]isoquinoline system could be designed to interact with the allosteric sites on mGluR subtypes, though this remains to be experimentally verified.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-Chloro[1,2,4]triazolo[3,4-a]isoquinoline, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is synthesized via cyclocondensation of 3,4-dihydroisoquinoline derivatives with hydrazonoyl halides. Microwave-assisted synthesis using chitosan as a heterogeneous catalyst significantly enhances reaction rates (reducing time from hours to minutes) and improves yields (up to 85%) compared to traditional triethylamine/pyridine methods . Critical parameters include solvent choice (chloroform or pyridine), catalyst loading (5–10% chitosan), and microwave power (300–500 W). Purity is validated via melting point analysis and chromatographic techniques .

Q. How are structural and purity characteristics of this compound derivatives validated?

  • Methodological Answer : Characterization employs a multi-technique approach:

  • NMR spectroscopy : Confirms regioselectivity (e.g., δ 7.10–7.25 ppm for aromatic protons in CDCl3) and acetyl group presence (δ 26.58 ppm for CH3 in 13C^{13}\text{C} NMR) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 387 [M+2]+) and fragmentation patterns verify molecular weight and substituent effects .
  • Elemental analysis : Carbon, hydrogen, and nitrogen percentages (e.g., C 62.41%, N 10.66%) are cross-checked against theoretical values .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation, methoxy groups) impact the bioactivity of triazoloisoquinoline derivatives?

  • Methodological Answer : Substituents at the 3-, 8-, and 9-positions modulate biological activity:

  • Antibacterial activity : Chlorine at position 3 enhances membrane disruption (MIC 8–16 µg/mL against S. aureus), while methoxy groups at 8/9 positions improve solubility but reduce potency .
  • Anticancer activity : Fluorinated chalcone derivatives (e.g., 4-fluorobenzaldehyde condensates) induce G1 cell cycle arrest in MCF7 cells (IC50_{50} 2.1 µM) via p53 upregulation and Bcl-2 suppression .

Q. What mechanistic pathways explain the antibacterial activity of triazoloisoquinoline derivatives?

  • Methodological Answer : Antibacterial action is linked to:

  • Membrane disruption : Hydrophobic substituents (e.g., thiophene or chlorophenyl groups) interact with lipid bilayers, as shown by propidium iodide uptake assays .
  • Enzyme inhibition : Derivatives with pyrazole side chains inhibit DNA gyrase (IC50_{50} 12 µM) via competitive binding to the ATPase domain, validated via molecular docking .

Q. How do triazoloisoquinoline chalcones induce apoptosis in cancer cells?

  • Methodological Answer : Apoptosis is triggered through:

  • Oxidative stress : ROS generation (2.5-fold increase vs. control) activates caspase-3 and PARP cleavage in Ehrlich carcinoma models .
  • Mitochondrial pathway : Bax/Bcl-2 ratio shifts (3:1) promote cytochrome c release, confirmed via Western blot and flow cytometry .

Q. What in vivo models validate the efficacy of triazoloisoquinoline derivatives, and what are key pharmacokinetic challenges?

  • Methodological Answer :

  • Ehrlich solid carcinoma models : Chalcone derivatives (25 mg/kg/day) reduce tumor volume by 65% over 21 days via angiogenesis inhibition (CD31 staining) .
  • Pharmacokinetics : Limited oral bioavailability (<30%) due to poor solubility; nanoformulation with PLGA nanoparticles improves AUC by 2.8-fold in murine studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.